molecular formula C9H8BrFO B13699653 3-Bromo-4-cyclopropyl-5-fluorophenol

3-Bromo-4-cyclopropyl-5-fluorophenol

Cat. No.: B13699653
M. Wt: 231.06 g/mol
InChI Key: AVHGTRILYJVCJS-UHFFFAOYSA-N
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Description

3-Bromo-4-cyclopropyl-5-fluorophenol is an organic compound that belongs to the class of halogenated phenols. This compound is characterized by the presence of bromine, fluorine, and cyclopropyl groups attached to a phenol ring. The unique combination of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-cyclopropyl-5-fluorophenol typically involves multi-step organic reactions. One common method is the halogenation of a cyclopropyl-substituted phenol precursor. The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) and fluorinating agents like Selectfluor. The reactions are usually carried out under controlled temperatures and inert atmospheres to ensure high yields and purity.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters can lead to consistent product quality. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-cyclopropyl-5-fluorophenol undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine and fluorine atoms can be replaced by nucleophiles under suitable conditions.

    Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can undergo reduction reactions to remove halogen atoms or reduce the phenol group to a hydroxy group.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted phenols, while oxidation can produce quinones or other oxidized phenolic compounds.

Scientific Research Applications

3-Bromo-4-cyclopropyl-5-fluorophenol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: It serves as a precursor in the development of new drugs and therapeutic agents.

    Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Bromo-4-cyclopropyl-5-fluorophenol involves its interaction with molecular targets such as enzymes and receptors. The presence of halogen atoms and the cyclopropyl group can enhance the binding affinity and specificity of the compound to its targets. The pathways involved may include inhibition of enzyme activity, modulation of receptor function, and disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-5-fluorophenol
  • 4-Bromo-3-fluorophenol
  • 3-Bromo-4-fluorophenol

Uniqueness

Compared to similar compounds, 3-Bromo-4-cyclopropyl-5-fluorophenol is unique due to the presence of the cyclopropyl group, which can impart additional steric and electronic effects. These effects can influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for specific applications.

Properties

Molecular Formula

C9H8BrFO

Molecular Weight

231.06 g/mol

IUPAC Name

3-bromo-4-cyclopropyl-5-fluorophenol

InChI

InChI=1S/C9H8BrFO/c10-7-3-6(12)4-8(11)9(7)5-1-2-5/h3-5,12H,1-2H2

InChI Key

AVHGTRILYJVCJS-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=C(C=C(C=C2Br)O)F

Origin of Product

United States

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